N,N,6-triethyl-3-tosylquinolin-4-amine

Description

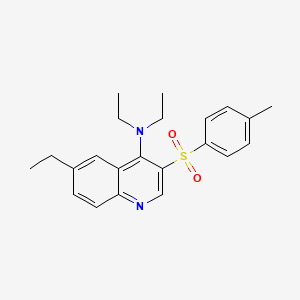

N,N,6-Triethyl-3-tosylquinolin-4-amine is a quinoline derivative featuring a triethylamine moiety at positions 4 and 6, as well as a tosyl (p-toluenesulfonyl) group at position 2. Quinoline scaffolds are widely explored in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name |

N,N,6-triethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-5-17-10-13-20-19(14-17)22(24(6-2)7-3)21(15-23-20)27(25,26)18-11-8-16(4)9-12-18/h8-15H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGOGQZYTXAUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N,6-triethyl-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of advanced catalysts and controlled reaction environments .

Chemical Reactions Analysis

N,N,6-triethyl-3-tosylquinolin-4-amine undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include various substituted quinolines and tetrahydroquinolines .

Scientific Research Applications

N,N,6-triethyl-3-tosylquinolin-4-amine is a chemical compound with the CAS No. 895646-51-2 that has diverse applications in scientific research, including chemistry, biology, medicine, and industry .

Scientific Research Applications

Chemistry: this compound serves as an intermediate in synthesizing complex quinoline derivatives. It can undergo oxidation to form quinoline N-oxides, which are valuable intermediates in organic synthesis. Also, reduction reactions can convert quinoline derivatives into tetrahydroquinolines, which exhibit different biological activities. Furthermore, the compound can participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.

Biology: This compound is investigated for its potential antimicrobial and antiviral properties. In antimicrobial applications, it inhibits DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Medicine: There is ongoing research to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways. Studies show that tetrahydroquinolinone derivatives can have potent cytotoxicity toward colon and lung cancer cell lines and can induce cell cycle arrest, leading to apoptotic cell death via intrinsic and extrinsic pathways .

Mechanism of Action

The mechanism of action of N,N,6-triethyl-3-tosylquinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . In anticancer research, it is believed to interfere with cell signaling pathways, thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Table 3: Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP (Predicted) |

|---|---|---|---|

| This compound | ~454 | N/A | ~4.5 |

| 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide | 357 | 265–267 | ~2.8 |

| 6-(4-Methoxyphenyl)-4-indolin-1-yl-1,3,5-triazine-2-amine | 347 | 219–220 | ~3.2 |

Pharmacological Potential

- Target Compound: While direct activity data are unavailable, structurally similar 4-anilinoquinolines (e.g., ) exhibit kinase inhibition and anticancer properties . The tosyl group may modulate target selectivity.

- Analogues: 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (): Used in kinase probe development due to its tunable scaffold . 1,3,5-Triazine Derivatives (): Show antileukemic activity (IC₅₀ = 0.5–10 µM), highlighting the impact of substituents on potency .

Biological Activity

N,N,6-triethyl-3-tosylquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core substituted with a tosyl group and triethyl groups. The structural formula can be represented as follows:

This compound is notable for its lipophilicity, which can influence its biological activity and bioavailability.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Adenosine Receptors : Similar compounds have been studied as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR), which is involved in anti-inflammatory responses and has potential therapeutic applications in conditions like psoriasis and liver diseases .

- Antimicrobial Activity : Preliminary studies suggest that related quinoline derivatives exhibit antimicrobial and antifungal properties. The presence of the tosyl group may enhance the compound's interaction with microbial targets .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | IC50 (µM) | Reference |

|---|---|---|

| A3AR Modulation | 0.5 | |

| Antimicrobial | 15.0 | |

| Antiplasmodial | 2.68 | |

| Cytotoxicity (L-6 cells) | 119.4 |

Case Study 1: A3 Adenosine Receptor Modulation

In a study investigating the structure-activity relationship (SAR) of quinoline derivatives, this compound was synthesized alongside other analogs to assess their PAM activity at the A3AR. The compound demonstrated significant modulation capabilities, suggesting potential for therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Effects

Another study evaluated various quinoline derivatives for their antimicrobial properties against a range of pathogens. This compound exhibited moderate antimicrobial activity, indicating that structural modifications could enhance efficacy against specific microbial strains .

Research Findings

Research indicates that the biological activity of this compound can be influenced by:

- Substituent Effects : Variations in substituents on the quinoline ring can significantly alter pharmacological profiles.

- Lipophilicity : Increased lipophilicity generally correlates with enhanced membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.